5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
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Overview
Description
5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves multiple steps. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to biological targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
5-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergies.
Aripiprazole: An antipsychotic used to treat mental health conditions.
Properties
IUPAC Name |
5-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-7-6-14(12-17(18)22)13-20-8-10-21(11-9-20)16-5-3-2-4-15(16)19/h2-7,12,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDHVIOCCEZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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